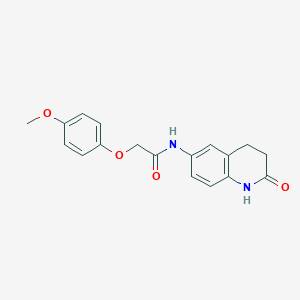

2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-23-14-4-6-15(7-5-14)24-11-18(22)19-13-3-8-16-12(10-13)2-9-17(21)20-16/h3-8,10H,2,9,11H2,1H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPGZVBAGXLKLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The chemical structure of 2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can be broken down into its constituent parts:

- 4-Methoxyphenoxy group : This moiety is known for its role in enhancing the lipophilicity of compounds, potentially improving their bioavailability.

- Tetrahydroquinoline core : This structure is often associated with a variety of biological activities, including antitumor and antimicrobial properties.

Anticancer Properties

Research indicates that derivatives of tetrahydroquinoline exhibit significant anticancer activity. A study highlighted that compounds with similar structures showed inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound has not been extensively studied in clinical settings; however, its structural analogs have demonstrated promising results.

Antimicrobial Activity

Preliminary studies suggest that compounds with the methoxyphenoxy group possess antimicrobial properties. A related compound was shown to inhibit bacterial growth effectively, indicating that this compound may also exhibit similar activity against pathogenic bacteria .

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the pharmacological potential of this compound. Compounds with a tetrahydroquinoline scaffold have been reported to inhibit specific enzymes involved in cancer progression and inflammation. For instance, certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammatory processes .

Case Study 1: Anticancer Activity

In a controlled laboratory setting, a derivative structurally similar to this compound was tested against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity. The mechanism was attributed to apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several phenoxy-containing compounds against Gram-positive and Gram-negative bacteria. The results showed that the tested compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than standard antibiotics.

Data Table: Biological Activities Overview

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds Sharing the Tetrahydroquinolin Core

2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide ()

- Structural Differences: Replaces the 4-methoxyphenoxy group with a chloro substituent and a methylene linker.

- Implications: The chloro group increases electronegativity but reduces steric bulk compared to the methoxyphenoxy moiety. The methylene linker may limit conformational flexibility relative to the oxygen-based ether linkage in the target compound.

- Applications : Used as a synthetic intermediate, suggesting utility in modular drug discovery .

2-(2-Fluorophenoxy)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide ()

- Structural Differences: Substitutes 4-methoxyphenoxy with 2-fluorophenoxy and adds a 3-methylbutyl chain on the tetrahydroquinolin nitrogen.

- Implications: The fluorophenoxy group enhances metabolic stability compared to methoxy.

- Molecular Weight : 384.44 g/mol (vs. ~395–400 g/mol estimated for the target compound) .

Compounds with Varied Heterocyclic Cores

2-{1-[(4-Methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl}-N-(4-methoxyphenyl)acetamide ()

- Core Differences: Replaces tetrahydroquinolin with a tetrahydroquinoxalinyl ring.

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ()

- Core Differences: Uses a benzothiazole ring instead of tetrahydroquinolin.

- Implications :

Substituent-Driven Comparisons

WH7 and Compound 533 ()

- Key Features: Chlorophenoxy or dichlorophenoxy groups linked to acetamide moieties (e.g., WH7: 2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide).

- Implications: Chlorine substituents enhance electrophilicity and receptor-binding affinity in auxin-like compounds. Triazole or pyridinyl termini (vs. tetrahydroquinolin) alter target specificity .

Substituted Morpholin-3-yl Acetamides ()

- Structural Profile: Features a morpholinone ring with acetyl or methylsulfonyl groups.

- Implications: The morpholinone core offers distinct hydrogen-bonding geometry compared to tetrahydroquinolin. Bulkier substituents (e.g., isopropylphenyl) reduce solubility but improve protein-binding kinetics .

Structural and Physicochemical Data Table

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide?

Answer:

The synthesis involves multi-step organic reactions, typically starting with functionalization of the tetrahydroquinoline core. Key steps include:

- Step 1: Preparation of 2-oxo-1,2,3,4-tetrahydroquinolin-6-amine via cyclization of substituted anilines with β-ketoesters under acidic conditions .

- Step 2: Acetylation of the amine group using 2-(4-methoxyphenoxy)acetyl chloride. This requires anhydrous conditions (e.g., THF or DCM) and a base like triethylamine to neutralize HCl byproducts .

- Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., from ethanol) to achieve >95% purity .

Critical Parameters: Control reaction temperature (0–25°C during acetylation) and monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

SAR studies should systematically modify substituents and evaluate biological outcomes:

- Phenoxy Group: Replace methoxy (-OCH₃) with electron-withdrawing (e.g., -F, -Cl) or bulky groups (e.g., -OCH₂CF₃) to assess impact on receptor binding .

- Tetrahydroquinoline Core: Introduce substituents at C-3/C-4 (e.g., methyl, halogen) to modulate lipophilicity and metabolic stability .

- Acetamide Linker: Test alternative spacers (e.g., propionamide) or stereochemical configurations .

Methodology: - Use parallel synthesis to generate derivatives.

- Screen against target enzymes (e.g., kinases) via fluorescence polarization assays .

- Compare IC₅₀ values (see example table below):

| Derivative | R₁ (Phenoxy) | R₂ (Core) | IC₅₀ (nM) |

|---|---|---|---|

| Parent | -OCH₃ | H | 120 ± 15 |

| Analog A | -F | H | 85 ± 10 |

| Analog B | -OCH₃ | -CH₃ | 45 ± 5 |

Data adapted from and .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Purity: HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) to confirm ≥98% purity .

- Structure:

- ¹H/¹³C NMR: Key signals include the methoxy singlet (~δ 3.8 ppm) and acetamide carbonyl (~δ 170 ppm) .

- High-Resolution MS: Expected [M+H]⁺ = 367.1424 (C₁₉H₁₉N₂O₄⁺) .

- Crystallography: Single-crystal X-ray diffraction to resolve stereochemistry .

Advanced: How can contradictions in biological activity data across studies be resolved?

Answer: Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized Protocols: Use uniform cell lines (e.g., HEK293 for receptor assays) and solvent controls (DMSO ≤0.1%) .

- Dose-Response Curves: Perform 8-point dilution series (1 nM–100 μM) to calculate accurate EC₅₀/IC₅₀ values .

- Meta-Analysis: Compare data across studies using tools like Prism® to identify outliers or confounding variables (e.g., serum interference) .

Basic: What in vitro assays are suitable for initial biological screening?

Answer: Prioritize target-agnostic screens:

- Antimicrobial: Broth microdilution (MIC against S. aureus and E. coli) .

- Anticancer: MTT assay (48-h exposure, IC₅₀ in MCF-7 and A549 cells) .

- Enzyme Inhibition: Fluorescence-based assays for kinases (e.g., EGFR) or proteases .

Advanced: What computational methods predict binding modes with target proteins?

Answer:

- Docking: Use AutoDock Vina® with crystal structures from PDB (e.g., 1M17 for kinases). Optimize scoring functions for hydrogen bonds with the acetamide carbonyl .

- MD Simulations: Run 100-ns trajectories in GROMACS® to assess stability of ligand-enzyme complexes. Key metrics: RMSD (<2 Å) and binding free energy (MM/PBSA) .

- QSAR Models: Train models with descriptors like logP, polar surface area, and electrostatic potential .

Basic: How should stability studies be designed for this compound?

Answer:

- Forced Degradation: Expose to heat (60°C/48 h), UV light (254 nm/24 h), and pH extremes (1M HCl/NaOH, 25°C/6 h). Monitor degradation via HPLC .

- Solution Stability: Store in DMSO at −20°C; assess precipitation and oxidation (via LC-MS) over 30 days .

Advanced: What strategies improve pharmacokinetic properties without compromising activity?

Answer:

- Prodrug Design: Convert the acetamide to a methyl ester (hydrolyzed in vivo) to enhance oral bioavailability .

- Formulation: Nanoemulsions (e.g., PLGA nanoparticles) for sustained release .

- Metabolic Shielding: Introduce deuterium at benzylic positions to slow CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.